Tazarotenic Acid Methyl Ester

Description

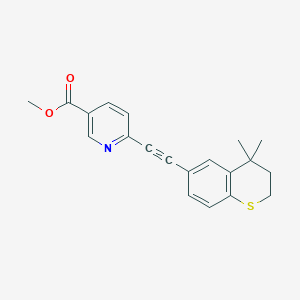

Structure

3D Structure

Properties

Molecular Formula |

C20H19NO2S |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3 |

InChI Key |

PXYOZRQDXZCRES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization of Tazarotenic Acid Methyl Ester

Synthesis Pathways and Methodologies for Tazarotenic Acid Methyl Ester

The direct synthesis of this compound is not extensively detailed in dedicated literature, as it is not a primary therapeutic agent itself. However, its synthesis can be achieved through standard esterification methods starting from its corresponding carboxylic acid, tazarotenic acid.

One common and established method for converting a carboxylic acid to its methyl ester is Fischer-Speier esterification . This pathway would involve reacting tazarotenic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction toward the formation of the methyl ester product.

Another viable methodology involves a two-step process using an ion-exchange resin. researchgate.net

Salt Formation : Tazarotenic acid is first passed through a strongly basic ion-exchange resin. The resin sequesters the carboxylic acid, forming its corresponding salt on the solid support. researchgate.net

Esterification : The resin-bound salt is then treated with a methylating agent, such as methyl iodide, in a suitable solvent like acetonitrile. The methyl iodide reacts with the salt to form this compound, which, having no affinity for the resin, is then readily eluted. researchgate.net This method is particularly useful for small-scale preparations requiring high purity. researchgate.net

A palladium-catalyzed carbonylation reaction represents a more advanced synthetic route. This approach could involve the use of a suitable precursor that undergoes carbonylation in the presence of carbon monoxide and methanol to directly install the methyl ester group. nih.gov

Formation of this compound as a Synthetic Byproduct or Intermediate

This compound is primarily documented as an impurity found in the synthesis of tazarotene (B1682939). chemicea.com Tazarotene is the ethyl ester of tazarotenic acid. During the industrial synthesis of tazarotene, which typically involves the esterification of tazarotenic acid with ethanol (B145695), the presence of methanol as a contaminant in the ethanol solvent or other reagents can lead to the concurrent formation of the methyl ester as a byproduct.

If the esterification process is not perfectly selective or if purification methods are inadequate, this compound can persist in the final active pharmaceutical ingredient (API). Its structural similarity to tazarotene can make separation challenging. For this reason, it is classified as a process-related impurity and is used as a characterized chemical compound for analytical method development and quality control applications during the synthesis and formulation of tazarotene. axios-research.com

Design and Synthesis of Novel this compound Derivatives

While this compound itself is not a primary therapeutic, its core structure serves as a valuable scaffold for the design of novel derivatives with potentially modified biological activities. Research into designing new derivatives of the parent compound, tazarotene, provides a framework for the potential derivatization of its methyl ester analog. irchemist.comjmchemsci.com The goal of such derivatization would be to explore structure-activity relationships and potentially develop compounds with improved receptor selectivity or physicochemical properties. jmchemsci.com

Key areas for modification on the this compound molecule include:

The Thiochromane Ring : Introducing substituents on the aromatic portion of the thiochromane ring.

The Pyridine (B92270) Ring : Modifying the pyridine moiety with various functional groups.

The Ester Group : While the defining feature is the methyl ester, it could theoretically be further modified, although this is less common for creating simple derivatives.

Based on computational studies performed on tazarotene derivatives, various substituents could be synthetically incorporated into the this compound structure to modulate its properties. jmchemsci.com

Interactive Table 2: Potential Novel Derivatives of this compound Based on Tazarotene Analog Studies This table outlines hypothetical derivatives designed to explore structure-activity relationships.

| Derivative Substituent | Potential Position of Substitution | Rationale for Design |

| Trifluoromethyl (-CF₃) | Pyridine or Thiochromane Ring | Investigated in tazarotene analogs for potentially improved properties like receptor-ligand interaction efficiency, lipophilicity, and skin permeation. jmchemsci.com |

| Carboxylic Acid (-COOH) | Pyridine Ring | Studies on tazarotene derivatives suggest this substitution could create strong complexes with certain retinoic acid receptors (e.g., RAR-α). jmchemsci.com |

| Methoxy (-OCH₃) | Pyridine Ring | This group was predicted to form strong complexes with RAR-gamma in tazarotene analog studies. jmchemsci.com |

| Fluoro (-F) or Chloro (-Cl) | Pyridine or Thiochromane Ring | Halogen substitutions are a common strategy in medicinal chemistry to alter electronic properties and metabolic stability. jmchemsci.com |

| Hydroxyl (-OH) or Amino (-NH₂) | Pyridine Ring | Introduction of polar groups to explore changes in solubility and receptor binding interactions. jmchemsci.com |

The synthesis of these novel derivatives would follow established organic chemistry pathways. For instance, substitutions on the aromatic rings could be achieved through electrophilic aromatic substitution reactions on a suitable precursor before the final assembly of the molecule.

Molecular Mechanisms of Action: Insights from Tazarotenic Acid and Implications for Its Methyl Ester

Retinoic Acid Receptor (RAR) Binding Affinity and Selectivity Profiles (RAR-α, RAR-β, RAR-γ)

The biological effects of retinoids are mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). nih.gov Tazarotenic acid, the active metabolite of tazarotene (B1682939), demonstrates a distinct binding profile. It binds to all three members of the RAR family (RAR-α, RAR-β, and RAR-γ). nih.govhmdb.ca However, it exhibits relative selectivity for the RAR-β and RAR-γ subtypes. nih.govpatsnap.comnih.govfda.gov This receptor selectivity is a key characteristic of tazarotene's pharmacological profile and may contribute to its therapeutic efficacy. nih.govnih.gov The major RAR subtype found in human skin is RAR-γ, which makes tazarotene particularly effective as a topical agent. mdpi.com

Table 1: Retinoic Acid Receptor (RAR) Binding Profile of Tazarotenic Acid

| Receptor Subtype | Binding Activity | Relative Selectivity |

|---|---|---|

| RAR-α | Binds | Lower |

| RAR-β | Binds | Higher |

| RAR-γ | Binds | Higher |

Retinoid X Receptor (RXR) Interactions and Heterodimerization

While tazarotenic acid actively binds to RARs, it does not bind significantly to retinoid X receptors (RXRs). nih.govfda.govnih.gov Despite this lack of direct binding, RXRs play an indispensable role in the mechanism of action. For RARs to interact with DNA and regulate gene expression, they must first form a heterodimer complex with an RXR. mdedge.comwikipedia.org This RAR/RXR heterodimer is the functional unit that binds to specific DNA sequences. wikipedia.org In the absence of a ligand, this RAR/RXR complex is bound to DNA and associated with corepressor proteins, which inhibit gene transcription. wikipedia.org The binding of an agonist ligand like tazarotenic acid to the RAR portion of the dimer induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates gene transcription. wikipedia.org

Modulation of Gene Expression and Retinoic Acid Response Elements (RAREs)

The activation of RARs by tazarotenic acid and the subsequent formation of the RAR/RXR heterodimer directly influence gene transcription. This activated receptor complex binds to specific sequences of DNA in the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs). patsnap.comnih.govmdedge.com This binding modulates the transcription of genes involved in critical cellular processes. patsnap.com For instance, tazarotenic acid has been shown to downregulate gene expression that is dependent on activator protein-1 (AP-1), a transcription factor associated with cell proliferation and inflammation. nih.govmdedge.com By binding to RAREs, the tazarotenic acid-receptor complex can either activate or repress the transcription of a wide array of genes, thereby mediating its therapeutic effects. patsnap.comresearchgate.net

Influence on Cellular Differentiation and Proliferation Pathways

A primary consequence of the tazarotenic acid-mediated modulation of gene expression is its significant influence on cellular differentiation and proliferation. patsnap.com In conditions like psoriasis, which are characterized by hyperproliferation and abnormal differentiation of keratinocytes, tazarotenic acid helps to normalize these processes. nih.govpatsnap.comnih.gov By activating RARs, it can suppress abnormal skin cell growth and promote proper cell differentiation. nih.govmdpi.com Studies have demonstrated that tazarotene treatment can reduce the abnormal proliferation of keratinocytes and inhibit cornified envelope formation in human keratinocyte cultures. patsnap.comfda.gov This regulation of cell growth and differentiation is a cornerstone of its therapeutic action in various dermatological disorders. mdpi.comnih.gov

Regulation of Tazarotene-Induced Genes (TIGs: TIG1, TIG2, TIG3)

Research has identified several novel genes whose expression is specifically upregulated by tazarotene, known as Tazarotene-Induced Genes (TIGs). fda.govmerckmillipore.com The three primary genes identified are TIG1, TIG2, and TIG3. nih.govfda.gov

TIG1 (Tazarotene-Induced Gene 1): TIG1 is induced by RAR-specific retinoids but not by RXR-specific ones. nih.govnih.gov Its expression is often decreased in malignant tissues, such as prostate cancer, and re-expression of TIG1 in cancer cells has been shown to suppress growth and invasiveness, suggesting it may function as a tumor suppressor gene. biocrick.comnih.gov

TIG2 (Tazarotene-Induced Gene 2): This protein is expressed in the epidermis and is upregulated by tazarotene in skin raft cultures and psoriatic plaques. fda.gov TIG2 plays a role in boosting immune surveillance by regulating the activation and recruitment of immune cells. mdpi.com

TIG3 (Tazarotene-Induced Gene 3): TIG3 is considered a tumor suppressor gene that can inhibit proliferation and promote cell differentiation. targetmol.comfda.govmdpi.com Its expression is restored by tazarotene, which helps regulate cell growth. mdpi.com The upregulation of these TIGs is believed to mediate the antiproliferative effects of the compound. merckmillipore.com

Potential for Allosteric Ligand Activity on G-Protein Coupled Receptors (e.g., GPR40)

Based on the available scientific literature, there is currently no evidence to suggest that tazarotenic acid or its derivatives, including the methyl ester, exhibit allosteric ligand activity on G-Protein Coupled Receptors (GPCRs) such as GPR40. The known mechanism of action for tazarotenic acid is centered on its function as an agonist for nuclear retinoic acid receptors (RARs) and the subsequent transcriptional regulation of target genes.

Structure Activity Relationship Sar Studies of Tazarotenic Acid Methyl Ester and Analogues

Impact of Ester Moiety on Receptor Binding and Activation

Tazarotene (B1682939), the parent compound, is technically an ethyl ester prodrug, which is metabolically converted to its active form, tazarotenic acid. nih.govnih.govnih.gov This bioactivation is a critical design feature. The ester moiety significantly influences the compound's physicochemical properties, particularly its lipophilicity. This increased lipophilicity enhances penetration through the stratum corneum of the skin. ucl.ac.uk

Following topical application, esterases present in the skin rapidly hydrolyze the ethyl ester group to a carboxylic acid, yielding the active metabolite, tazarotenic acid. nih.govnih.gov It is this free acid form, not the ester, that is responsible for binding to and activating retinoic acid receptors (RARs). nih.gov The carboxylic acid moiety is crucial for forming key interactions, such as hydrogen bonds, within the ligand-binding pocket of the RARs, which is a requirement for potent receptor agonism. nih.gov

Therefore, the ester group serves as a temporary modification—a prodrug strategy—to improve drug delivery to the target tissue. Its primary role is to facilitate skin permeation. Once this function is complete, it is cleaved to unmask the pharmacologically active carboxylic acid. The conversion from the inactive ester prodrug to the active acid metabolite is efficient, with a reported half-life of 2-18 minutes. nih.gov This ensures that the active compound is readily available at the site of action. The presence of the ester itself does not contribute to receptor binding or activation; rather, its removal is a prerequisite for biological activity.

Correlation between Chemical Structure and Biological Activity in Receptor Assays

The biological activity of tazarotenic acid and its analogues is intrinsically linked to their chemical structure, which dictates their binding affinity and selectivity for the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ. nih.gov Unlike older generations of retinoids that have flexible structures and bind indiscriminately to RAR subtypes, tazarotenic acid was designed with a more rigid, conformationally restricted structure. nih.gov This rigidity, conferred by the acetylenic and heterocyclic (thiopyran and pyridine) rings, is a key determinant of its receptor selectivity. nih.gov

In vitro gene activation assays have demonstrated that tazarotenic acid preferentially binds to and activates RARβ and RARγ over RARα. nih.govtocris.comguidetopharmacology.org This selectivity is believed to contribute to its therapeutic profile while potentially minimizing some of the side effects associated with non-selective retinoids. nih.gov The major RARs found in the skin are RARγ (approximately 87%) and RARα, making the high affinity for RARγ particularly relevant for dermatological applications. nih.gov

Structure-activity relationship studies have explored how modifications to the tazarotenic acid scaffold affect receptor interaction. The core structure consists of a substituted benzothiopyran ring linked via an ethynyl (B1212043) spacer to a pyridine (B92270) carboxylic acid derivative. Alterations to any of these components can significantly impact biological activity. For example, the nature and position of substituents on the aromatic rings can modulate binding affinity and selectivity.

The following table summarizes the binding and activation profile of Tazarotenic Acid for Retinoic Acid Receptors (RARs), illustrating its selectivity.

| Receptor Subtype | Binding Affinity | Transcriptional Activation |

| RARα | Lower | Weak |

| RARβ | High | Strong |

| RARγ | High | Strong |

Rational Design of Tazarotenic Acid Derivatives for Targeted Receptor Selectivity

The development of tazarotene and its active metabolite is a prime example of rational drug design aimed at improving receptor selectivity. nih.gov The strategy was to create a more rigid molecular structure to enhance the specificity of the interaction with RARs, thereby activating only the pathways required for efficacy and reducing off-target effects. nih.gov

Further research has built upon this principle, designing novel derivatives of tazarotene to fine-tune receptor selectivity. Molecular docking studies have been employed to predict how different structural modifications would fit into the ligand-binding pockets of the different RAR isotypes. jmchemsci.com The ligand-binding pockets of RARα, RARβ, and RARγ have subtle but significant differences in their amino acid composition and shape. embopress.org For instance, the RARβ pocket contains an extra cavity not present in the other isotypes, allowing it to accommodate bulkier ligands. embopress.org

By exploiting these structural differences, researchers can design derivatives with specific substitutions to achieve targeted selectivity. embopress.org A computational study analyzed derivatives of tazarotene with various substituents (e.g., -F, -Cl, -CH₃, -OCH₃, -COOH, -CF₃) on the aromatic ring. jmchemsci.com The molecular docking analyses predicted that specific derivatives could form the strongest complexes with particular RAR subtypes:

COOH derivative: Showed potential for the strongest complex with RARα. jmchemsci.com

CF₃ derivative: Indicated the strongest interaction with RARβ. jmchemsci.com

OCH₃ derivative: Predicted to form the strongest complex with RARγ. jmchemsci.com

These findings provide a clear rationale for synthesizing specific analogues to target individual RAR subtypes. For example, a derivative with a bulky substitution might be designed to selectively bind to RARβ by occupying the unique cavity in its ligand-binding domain. embopress.org This approach allows for the creation of highly specialized molecules that could offer more precise therapeutic interventions. The ultimate goal of this rational design process is to develop compounds with improved efficacy and a better safety profile by maximizing interactions with desired receptor subtypes while minimizing engagement with others. nih.gov

Computational Modeling and Theoretical Investigations of Tazarotenic Acid Methyl Ester

Molecular Docking Simulations with Retinoid Receptors and Metabolic Enzymes

Molecular docking simulations have been instrumental in understanding the interaction of tazarotenic acid, the active form of tazarotene (B1682939) and a close structural analog of its methyl ester, with its primary targets, the retinoid acid receptors (RARs), and key metabolic enzymes. These computational analyses reveal the specific binding modes and affinities that govern the compound's biological activity.

Studies have shown that tazarotenic acid binds with high affinity to RARs, demonstrating selectivity for the RARβ and RARγ subtypes. Docking analyses of tazarotene and its derivatives within the active sites of RAR-alpha, RAR-beta, and RAR-gamma have identified key amino acid residues involved in the interaction. For instance, interactions with residues such as Phenylalanine, Leucine, Isoleucine, Serine, and Arginine in RAR-beta are crucial for complex formation. This selective binding is fundamental to its mechanism of action in modulating gene expression related to cell proliferation and differentiation.

Furthermore, docking simulations have been employed to investigate the metabolic fate of tazarotenic acid. Homology models of the metabolic enzymes CYP26A1 and CYP26B1, which are responsible for retinoic acid metabolism, were used to predict how tazarotenic acid would bind. The simulations predicted that the benzothiopyranyl moiety of the molecule orients itself towards the heme group within the active site of these enzymes. This orientation correctly suggested that the sulfur atom of the benzothiopyranyl ring system is a primary site for metabolism, leading to the formation of metabolites like tazarotenic acid sulfoxide (B87167). This

Analytical and Bioanalytical Methodologies for Tazarotenic Acid Methyl Ester

Quantification Methods for Tazarotenic Acid Methyl Ester in Research Matrices

Accurate quantification of this compound is essential for preclinical research. High-performance liquid chromatography and thin-layer chromatography, often coupled with mass spectrometry, are the primary techniques employed for this purpose.

Ultra-Performance Liquid Chromatography combined with mass spectrometry offers high sensitivity and selectivity for the quantification of this compound and its related compounds in complex biological matrices like skin tissue. nih.govnih.gov A design-of-experiments (DoE) approach is often used to optimize chromatographic conditions, including gradient steepness, organic solvent volume, column temperature, and flow rate, as well as mass spectrometry parameters like capillary and cone voltages. nih.govresearchgate.net

A validated UPLC-QDa (Quadrupole Dalton) method has been established for the simultaneous quantification of the parent drug, tazarotene (B1682939), and its active metabolite, tazarotenic acid, in porcine skin, which serves as a relevant model for human skin. nih.govnih.gov This type of method is directly applicable for the analysis of this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov For instance, a method for related compounds used a gradient elution with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.5) and acetonitrile. nih.gov Good chromatographic separation can be achieved with retention times of approximately 0.84 min for an internal standard (like ketoconazole), 1.29 min for tazarotenic acid, and 2.09 min for tazarotene. nih.gov

Validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensures the method's reliability. nih.govnih.gov Such validation demonstrates linearity over a wide concentration range, for example, 0.4–18,750 ng/mL for a parent compound, with correlation coefficients (r²) of ≥0.99. nih.govnih.gov The lower limit of quantification (LLOQ) can reach levels as low as 0.40 ng/mL, with a limit of detection (LOD) of 0.10 ng/mL. nih.gov Precision and accuracy are confirmed to be within acceptable limits, typically <15%. nih.govnih.gov

Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed for the simultaneous determination of tazarotene and tazarotenic acid in minipig plasma. nih.gov These methods also show high sensitivity, with a linear range of 10–600 pg/mL for both analytes. nih.gov The intra- and inter-run precision and accuracy are typically below 7.3%. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | UPLC with Quadrupole Detector Mass Spectrometry (UPLC-QDa) | nih.gov |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., 10 mM ammonium formate) and organic solvent (e.g., acetonitrile) | nih.gov |

| Linearity Range (Tazarotene) | 0.4–18,750 ng/mL | nih.govnih.gov |

| LLOQ (Tazarotene) | 0.40 ng/mL | nih.gov |

| Accuracy & Precision | <15% | nih.govnih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the quantification of this compound. dss.go.thresearchgate.net This technique is an advanced form of TLC that uses plates with smaller particle sizes, leading to better resolution and sensitivity. nih.gov HPTLC is particularly useful for the analysis of compounds in topical gel formulations. dss.go.thresearchgate.net

For the analysis of the related compound tazarotene, a method was developed using pre-coated silica (B1680970) gel 60F254 HPTLC plates as the stationary phase. dss.go.thresearchgate.net The separation was achieved with a mobile phase consisting of toluene (B28343) and methanol (B129727) in a 9:1 (v/v) ratio. dss.go.thresearchgate.net Densitometric analysis is performed at a specific wavelength, such as 327 nm, to quantify the compound. dss.go.thresearchgate.net This method demonstrates good linearity over a concentration range of 100–500 ng/mL, with a high correlation coefficient (r² = 0.9995). dss.go.thresearchgate.net The method gives a compact spot with a retention factor (Rf) value of approximately 0.75. dss.go.thresearchgate.net Validation as per International Conference on Harmonization (ICH) guidelines confirms the method's precision, accuracy, and robustness. dss.go.thresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for tazarotene were found to be 18.59 ng/spot and 56.34 ng/spot, respectively. dss.go.thresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60F254 HPTLC plates | dss.go.thresearchgate.net |

| Mobile Phase | Toluene:Methanol (9.0:1.0, v/v) | dss.go.thresearchgate.net |

| Detection Wavelength | 327 nm | dss.go.thresearchgate.net |

| Linearity Range | 100–500 ng/mL | dss.go.thresearchgate.net |

| Retention Factor (Rf) | 0.75 ± 0.01 | dss.go.thresearchgate.net |

| Limit of Detection (LOD) | 18.59 ng/spot | dss.go.thresearchgate.net |

| Limit of Quantitation (LOQ) | 56.34 ng/spot | dss.go.thresearchgate.net |

Method Development and Validation for Purity and Impurity Profiling

Ensuring the purity of this compound and profiling its potential impurities are critical for quality control. researchgate.netresearchgate.net Stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods are developed and validated for the determination of process-related impurities and degradation products. nih.govresearchgate.net

Method development involves optimizing chromatographic conditions to achieve adequate separation of the main compound from all potential impurities. nih.gov This includes selecting an appropriate column (e.g., Waters X-Bridge™ C18), mobile phase composition (e.g., a gradient of aqueous orthophosphoric acid and acetonitrile), and detection wavelength. nih.gov

Validation is performed according to ICH guidelines to demonstrate that the method is suitable for its intended purpose. researchgate.netsciensage.info Key validation parameters include:

Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. nih.gov This is often demonstrated through forced degradation studies. researchgate.netnih.gov

Linearity: The method demonstrates a linear relationship between analyte concentration and detector response over a specified range. researchgate.netnih.gov

Accuracy: The closeness of test results to the true value, often assessed by recovery studies at different concentration levels (e.g., 80%, 100%, and 120%). researchgate.net Recoveries are typically expected to be within 98-102%. researchgate.netnih.gov

Precision: Assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically required to be below 2%. nih.govsciensage.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijstr.org For impurities, the LOQ can be as low as 0.01 µg/mL. researchgate.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate or mobile phase pH. researchgate.netresearchgate.net

Forced degradation studies are a crucial part of validation for purity and impurity profiling. The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netijstr.org The analytical method must be able to separate the main peak from all degradation product peaks, thus proving its stability-indicating capability. researchgate.netnih.gov

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Specificity | Peak purity of the main compound; separation of all degradation products. | researchgate.netnih.gov |

| Linearity (Correlation Coefficient, r²) | ≥0.999 | researchgate.net |

| Accuracy (% Recovery) | 98-102% | researchgate.netnih.gov |

| Precision (% RSD) | < 2% | nih.govsciensage.info |

| Robustness | Method remains reliable with small changes in parameters (flow rate, pH, etc.). | researchgate.net |

Characterization of Degradation Products and Stability Assessment in Research Formulations

Understanding the degradation pathways of this compound is vital for developing stable research formulations. Comprehensive stress testing under hydrolytic (acidic and basic), oxidative, and photolytic conditions is performed to establish its degradation chemistry. nih.govresearchgate.net

The parent drug, tazarotene, is known to be unstable under acidic and basic hydrolytic conditions, yielding tazarotenic acid as a major degradation product and active metabolite. researchgate.netnih.govresearchgate.net It is also unstable under oxidative and photolytic conditions, leading to the formation of several other degradation products. nih.govresearchgate.net

Advanced analytical techniques are employed to separate and characterize these degradation products. The initial separation is performed using reversed-phase liquid chromatography. nih.gov The structural elucidation of the separated products is then carried out using high-resolution mass spectrometry (LC-HRMS), tandem mass spectrometry (LC-MSn), and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC). nih.govresearchgate.net Through these methods, novel degradation products can be identified in addition to previously known ones like tazarotenic acid and tazarotene sulfoxide (B87167). nih.govresearchgate.net

Stability assessment of research formulations, such as gels or creams, involves storing the formulation under various temperature and humidity conditions for extended periods. The amount of the active ingredient is periodically determined using a validated stability-indicating method, like the HPLC or HPTLC methods described previously. nih.govsci-hub.se Physical characteristics of the formulation, such as clarity, color, consistency, and pH, are also monitored to ensure the product remains stable over its shelf life.

| Degradation Product | Formation Condition | Reference |

|---|---|---|

| Tazarotenic Acid | Acidic and basic hydrolysis | researchgate.netnih.govresearchgate.net |

| Tazarotene Sulfoxide | Oxidative stress | nih.govresearchgate.net |

| Tazarotenic Acid Sulfoxide | Oxidative metabolism | nih.gov |

| Tazarotenic Acid Sulfone | Oxidative metabolism | nih.gov |

| Hydroxylated Metabolites | Oxidative metabolism | nih.gov |

Preclinical Research Models for Studying Tazarotenic Acid Methyl Ester Contextual

In Vitro Cellular Models for Metabolic Conversion and Cellular Response

In vitro cellular models are fundamental for dissecting the molecular mechanisms of tazarotenic acid methyl ester. Following its conversion to tazarotenic acid, the compound's interactions with cellular components can be studied in controlled environments.

Tazarotenic acid has been identified as a substrate and a potent inhibitor of cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the metabolism of retinoic acid. nih.gov Enzyme inhibition assays are crucial for characterizing the potential for drug-drug interactions and understanding the compound's impact on retinoid homeostasis.

In these assays, recombinant human CYP26A1 and CYP26B1 enzymes are used to determine the inhibitory potential of tazarotenic acid. Studies have shown that tazarotenic acid is a potent inhibitor of both enzymes, with a more pronounced effect on CYP26B1. nih.gov The inhibitory activity is typically quantified by determining the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The metabolic profiling of tazarotenic acid by these enzymes reveals that the benzothiopyranyl moiety is oriented toward the heme of each enzyme, leading to oxidative metabolism. nih.gov

Table 1: Inhibitory Potency of Tazarotenic Acid against CYP26 Enzymes

| Enzyme | IC50 Value | Reference |

| CYP26A1 | 3.7 to 18 µM | nih.gov |

| CYP26B1 | 0.13 to 31 µM | nih.gov |

This table presents the range of reported IC50 values for tazarotenic acid against CYP26A1 and CYP26B1, demonstrating its potent inhibitory effects.

The biological effects of tazarotenic acid are mediated through its interaction with retinoic acid receptors (RARs), specifically showing selectivity for RARβ and RARγ. nih.govnih.gov Receptor activation assays, often conducted in transfected cell lines, are employed to quantify the compound's ability to activate these receptors and initiate downstream gene transcription.

These assays typically utilize host cell lines, such as embryonal carcinoma cells, that are stably transfected with a reporter gene linked to a retinoic acid response element (RARE). nih.gov Upon binding of tazarotenic acid to the RARs, the receptor-ligand complex binds to the RARE, driving the expression of the reporter gene (e.g., luciferase or β-galactosidase). The level of reporter gene expression is then measured to determine the potency and efficacy of the compound as an RAR agonist. This system allows for a sensitive and specific measurement of the biological activity of retinoids. nih.gov

Gene expression studies in various cell lines, including keratinocytes and fibroblasts, are essential for understanding the pharmacological effects of tazarotenic acid. nih.govembopress.org These studies help to identify the target genes regulated by the compound and elucidate its mechanism of action in skin disorders.

Upon activation of RARs by tazarotenic acid, the expression of several genes is modulated. For instance, in keratinocytes, tazarotene-induced genes (TIGs), such as TIG1, TIG2, and TIG3, are upregulated. nih.gov These genes are involved in the regulation of cell proliferation, differentiation, and inflammation. nih.govresearchgate.net RNA sequencing (RNAseq) and other transcriptomic analyses in cell lines treated with tazarotenic acid can provide a comprehensive overview of the changes in gene expression, revealing pathways related to cellular movement, immune cell trafficking, and extracellular matrix reorganization. embopress.orgfrontiersin.org

Ex Vivo Skin Models for Permeation and Metabolism

Ex vivo skin models, utilizing human or animal skin explants, serve as a bridge between in vitro and in vivo studies. These models are particularly valuable for assessing the percutaneous absorption, distribution, and metabolism of topically applied compounds like this compound.

Franz diffusion cells are commonly used in these studies, where a section of full-thickness or dermatomed skin is mounted between a donor and a receptor chamber. researchgate.netmdpi.com The prodrug formulation is applied to the epidermal surface, and the amount of the parent compound and its metabolites that permeate through the skin into the receptor fluid is measured over time. These studies have demonstrated that tazarotene (B1682939) is effectively metabolized to tazarotenic acid by esterases present in the skin. mdpi.comresearchgate.net Analysis of the different skin layers (stratum corneum, viable epidermis, and dermis) reveals the distribution of the drug and its active metabolite within the skin. nih.gov For instance, after topical application, a percentage of the dose resides in the stratum corneum, while a smaller percentage distributes to the viable epidermis and dermis. nih.gov

Table 2: Tazarotenic Acid Distribution in Ex Vivo Psoriatic Skin Model

| Skin Layer | Amount of Tazarotenic Acid Detected (µg) | Reference |

| Epidermis | 0.0015 - 0.0058 | mdpi.com |

| Dermis | 0.0063 - 0.0476 | mdpi.com |

This table shows the amount of tazarotenic acid found in the epidermis and dermis of an in vitro psoriatic skin model 24 hours after application, confirming the metabolic capacity of the skin model.

In Vivo Animal Models for Comparative Pharmacokinetic Studies (e.g., prodrug conversion kinetics)

In vivo animal models, such as rats and minipigs, are indispensable for evaluating the complete pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov These models allow for the study of prodrug conversion kinetics in a systemic context.

Following topical application in animal models, tazarotene is rapidly converted to its active form, tazarotenic acid, with a short half-life. nih.govnih.gov Pharmacokinetic studies involve the collection of blood samples at various time points after drug administration to determine the plasma concentrations of the prodrug and its metabolite. These studies have shown that systemic exposure to tazarotenic acid is low after topical application. nih.gov The rapid metabolism and elimination of tazarotenic acid contribute to its favorable systemic safety profile. nih.govresearchgate.net The selection of an appropriate animal model is critical and should be based on similarities to human skin physiology and drug metabolism pathways to ensure the relevance of the findings for clinical outcomes. nih.gov

Table 3: Pharmacokinetic Parameters of Tazarotenic Acid in Animal Studies

| Parameter | Finding | Animal Model(s) | Reference |

| Conversion to Active Form | Rapid | Rats, Minipigs | nih.gov |

| Half-life of Tazarotenic Acid | 2–18 minutes | Not specified | nih.gov |

| Systemic Exposure | Low after topical application | Not specified | nih.gov |

| Accumulation | No significant accumulation | Not specified | nih.gov |

This table summarizes key pharmacokinetic findings for tazarotenic acid from in vivo animal studies, highlighting its rapid conversion from the prodrug and limited systemic presence.

Future Directions in Tazarotenic Acid Methyl Ester Research

Elucidation of Specific Biological Activities of the Methyl Ester

A primary and crucial direction for future research is the systematic elucidation of the specific biological activities of Tazarotenic Acid Methyl Ester. While its parent compound, Tazarotenic Acid, is known to selectively bind to retinoic acid receptors (RARs), particularly RARβ and RARγ, the activity of the methyl ester form is currently uncharacterized. Investigations should focus on several key areas:

Receptor Binding and Transactivation: Quantitative assays are needed to determine the binding affinity of this compound for each of the RAR and retinoid X receptor (RXR) subtypes. It is plausible that the methyl ester itself has a different receptor binding profile compared to the free acid. Subsequent reporter gene assays can then determine whether it acts as an agonist or antagonist at these receptors and with what potency.

Prodrug Potential and Metabolic Fate: A critical research question is whether this compound functions as a prodrug for Tazarotenic Acid. Studies using human skin explants and keratinocyte cell cultures can track the rate and extent of its hydrolysis by cutaneous esterases. Comparing its conversion rate to that of Tazarotene (B1682939) (the ethyl ester) could reveal differences in metabolic activation, potentially offering a modified therapeutic window. Retinyl esters, for instance, are known to be converted to the active form, retinoic acid, within skin cells. biorxiv.org

Novel Biological Effects: Research should not be limited to its potential as a prodrug. The esterification of a carboxylic acid can alter a molecule's properties, potentially leading to unique biological activities independent of its conversion to the parent acid. nih.gov Cellular screening assays could be employed to investigate its effects on cell proliferation, differentiation, and apoptosis in various cell lines, including keratinocytes, fibroblasts, and melanoma cells, to identify any distinct biological profile.

Table 1: Comparative Structural and Hypothesized Functional Properties

| Compound | Key Structural Feature | Established Role | Hypothesized Role/Activity for Methyl Ester |

|---|---|---|---|

| Tazarotene | Ethyl Ester | Prodrug | N/A |

| Tazarotenic Acid | Carboxylic Acid | Active Metabolite (RARβ/γ selective agonist) | N/A |

| This compound | Methyl Ester | Currently viewed as an impurity/related substance | - Potential prodrug with distinct hydrolysis kinetics

|

Exploration of this compound as a Lead Compound for Novel Retinoids

The structure of this compound provides a valuable scaffold for medicinal chemistry efforts aimed at discovering novel retinoids with improved therapeutic indices. The "magic methyl" effect in drug design, where the addition of a methyl group can profoundly alter a compound's properties, is a well-established principle. nih.govnih.gov Future research can explore this compound as a lead for optimization.

Key strategies would include:

Structure-Activity Relationship (SAR) Studies: The methyl ester can serve as the parent compound in a series of SAR studies. Modifications could involve altering the ester group (e.g., to ethyl, propyl, or more complex moieties) to fine-tune lipophilicity and metabolic stability. Further changes to the thiochromane or pyridine (B92270) rings could be explored to enhance receptor selectivity or introduce novel activities. nih.govnih.gov

Improving Physicochemical Properties: Esterification is a common strategy to modify a drug's physicochemical properties. researchgate.net The methyl group, compared to the ethyl group of Tazarotene, provides a subtle but distinct alteration in size, polarity, and lipophilicity. Research should systematically evaluate how these differences impact skin penetration, cellular uptake, and formulation compatibility. This could lead to the development of retinoids with optimized delivery characteristics.

Table 2: Potential Lead Optimization Strategies for this compound

| Modification Target | Example Modification | Predicted Impact on Properties | Research Goal |

|---|---|---|---|

| Ester Group | Change methyl to isopropyl or cyclobutyl | Increase steric hindrance, potentially slowing esterase hydrolysis; alter lipophilicity | Modulate release rate of active Tazarotenic Acid |

| Thiochromane Ring | Introduce substituents on the aromatic portion | Alter electronic properties and receptor pocket interactions | Enhance RAR subtype selectivity or potency |

| Pyridine Ring | Replace with other heteroaromatic systems | Modify hydrogen bonding capacity and overall geometry | Discover novel receptor interactions and biological activities |

Advanced Analytical Techniques for Comprehensive Characterization

To support biological and medicinal chemistry studies, the development of robust and advanced analytical methods for this compound is essential. While standard techniques like High-Performance Liquid Chromatography (HPLC) are foundational, future work should incorporate more sophisticated approaches. ijpsjournal.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry are critical for unambiguous identification and structural elucidation, especially when differentiating it from other related impurities in a sample matrix. uu.nlsterlingpharmasolutions.com HRMS can provide precise mass data, which is invaluable for confirming elemental composition and for characterizing potential metabolites or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its potential volatility as a methyl ester, GC-MS could be a powerful tool for its quantification, particularly for analyzing residual amounts or for specific stability studies where derivatization is not desired. nih.gov

Tandem Mass Spectrometry (MS/MS): Developing specific MS/MS fragmentation patterns for this compound will enable highly sensitive and selective quantification in complex biological matrices, such as cell lysates or skin homogenates. This is crucial for pharmacokinetic and metabolism studies.

Table 3: Summary of Advanced Analytical Techniques and Their Applications

| Technique | Specific Application for this compound | Key Advantage |

|---|---|---|

| HPLC-UV | Routine purity testing and quantification in formulations | Robustness and accessibility |

| LC-HRMS | Metabolite identification; impurity profiling; structural confirmation | High accuracy and specificity for unknown identification sterlingpharmasolutions.com |

| GC-MS | Analysis of volatile impurities; stability testing under thermal stress | Excellent for volatile and semi-volatile compounds |

| LC-MS/MS | Trace-level quantification in biological samples (e.g., plasma, skin) | Superior sensitivity and selectivity for bioanalysis |

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach through the integration of multi-omics data. omicstutorials.com This will allow for a holistic view of its cellular effects and help to uncover its mechanism of action.

Transcriptomics: Treating relevant cell types (e.g., keratinocytes) with the methyl ester and performing RNA-sequencing would reveal its impact on global gene expression. This can identify novel target genes and signaling pathways modulated by the compound, which can then be compared to the transcriptomic signature of Tazarotenic Acid to identify unique effects. nih.gov

Proteomics: Quantitative proteomics can be used to assess changes in the cellular protein landscape following treatment. This would provide a functional readout of the transcriptomic changes and could identify alterations in protein expression, post-translational modifications, and signaling cascades that are not apparent at the gene level. nih.gov

Metabolomics: Analyzing the cellular metabolome could uncover shifts in metabolic pathways, such as lipid metabolism or cellular energy production, induced by the methyl ester. This is particularly relevant for retinoids, which are known to influence a wide range of metabolic processes.

The true power of this approach lies in the bioinformatic integration of these datasets to build comprehensive models of the compound's cellular impact, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic application. nih.gov

Table 4: Hypothetical Multi-Omics Experimental Design

| Omics Layer | Methodology | Primary Research Question |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Which genes and pathways are regulated by this compound? |

| Proteomics | Mass Spectrometry-based proteomics (e.g., SWATH-MS) | How does the cellular protein expression profile change upon treatment? |

| Metabolomics | LC-MS or GC-MS based metabolomics | What is the impact on cellular metabolism and key metabolic pathways? |

| Integrative Analysis | Bioinformatics and Systems Biology Modeling | What is the integrated mechanism of action and what are the key molecular hubs affected? |

Role in Mechanistic Investigations of Retinoid Biology

Beyond its own therapeutic potential, this compound can serve as a valuable chemical tool to probe the intricacies of retinoid signaling. Retinoid signaling pathways are central to numerous developmental and homeostatic processes. nih.govnih.govbiologists.com

By designing studies that directly compare the effects of Tazarotene (ethyl ester), Tazarotenic Acid (active acid), and this compound, researchers can dissect specific aspects of retinoid pharmacology. For example, comparing the cellular responses to the two different esters (methyl vs. ethyl) could illuminate the role of esterase substrate specificity and hydrolysis kinetics in activating the RAR pathway. If the methyl ester is found to be significantly more or less stable to hydrolysis, it could be used to control the temporal release of the active Tazarotenic Acid within a cellular system, allowing for a more nuanced study of the downstream consequences of RAR activation. Furthermore, if the methyl ester exhibits unique biological activities, it could help to uncover novel, non-canonical retinoid signaling pathways that are not activated by the parent carboxylic acid.

Q & A

Q. What analytical techniques are recommended for quantifying this compound in complex matrices like plasma or tissue homogenates?

- Methodological Answer : GC with flame ionization detection (FID) is optimal for quantifying methyl esters in lipid-rich samples. Sample preparation involves lipid extraction (Folch method), derivatization to FAMEs if needed, and spiking with internal standards (e.g., heptadecanoic acid methyl ester). For trace detection, LC-MS/MS with electrospray ionization (negative mode) provides higher sensitivity, using MRM transitions specific to this compound (e.g., m/z 327 → 281) .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data (e.g., esterase vs. CYP-mediated metabolism) for this compound?

- Methodological Answer : Conduct enzyme inhibition assays in hepatocytes: (1) Pre-treat cells with CYP inhibitors (e.g., ketoconazole for CYP3A4) and compare metabolite profiles to controls. (2) Use siRNA knockdown of esterases (e.g., carboxylesterase 1) to isolate CYP contributions. Validate findings with isotope-labeled tracers (e.g., deuterated this compound) and cross-reference with databases like PharmaPendium to reconcile discrepancies .

Q. What experimental design considerations are critical for optimizing GC analysis of this compound in multi-component FAME mixtures?

- Methodological Answer : Use a high-polarity capillary column (e.g., SP-2560 or Omegawax®) to resolve co-eluting FAMEs. Optimize temperature ramps (e.g., 50°C to 240°C at 4°C/min) and carrier gas flow rates (helium, 1.5 mL/min). Include a 37-component FAME mix as a reference for retention index calibration. Validate reproducibility via triplicate injections and assess system performance with AOCS/AOAC-certified protocols .

Q. How can researchers address variability in esterase activity across different hepatocyte models when studying this compound hydrolysis?

- Methodological Answer : Standardize hepatocyte sourcing (e.g., commercial cryopreserved batches with ≥80% viability) and pre-test esterase activity using model substrates (e.g., p-nitrophenyl acetate). Normalize hydrolysis rates to protein content (Bradford assay) and report data as pmol/min/mg protein. For cross-species comparisons (e.g., rat vs. human), use scaling factors derived from in vitro-in vivo extrapolation (IVIVE) models .

Data Presentation and Reproducibility Guidelines

- Raw Data : Deposit chromatograms and mass spectra in supplementary materials with metadata (column type, ionization settings) .

- Statistical Analysis : Report mean ± SD for triplicate experiments and use ANOVA for inter-group comparisons (p < 0.05 threshold) .

- Ethical Compliance : For in vitro studies, adhere to institutional biosafety protocols for hepatocyte handling and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.